Cas no 59849-55-7 (Urea,N'-(4-methoxyphenyl)-N-methyl-N-phenyl-)

Urea,N'-(4-methoxyphenyl)-N-methyl-N-phenyl- structure
59849-55-7 structure
Product Name:Urea,N'-(4-methoxyphenyl)-N-methyl-N-phenyl-
CAS No:59849-55-7
MF:C15H16N2O2
MW:256.299743652344
CID:380512
PubChem ID:181241
Update Time:2025-04-19

Urea,N'-(4-methoxyphenyl)-N-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea,N'-(4-methoxyphenyl)-N-methyl-N-phenyl-
    • 3-(4-methoxyphenyl)-1-methyl-1-phenylurea
    • AKOS002245496
    • Z104586632
    • N-Methyl-N-phenyl-N'-(4-methoxyphenyl)-urea
    • Urea, N'-(4-methoxyphenyl)-N-methyl-N-phenyl-
    • DTXSID40975248
    • AP-124/41376175
    • N'-(4-Methoxyphenyl)-N-methyl-N-phenylurea
    • SR-01000254087-1
    • Oprea1_303677
    • Oprea1_334741
    • SRUJTAZCYYQAQC-UHFFFAOYSA-N
    • SR-01000254087
    • N'-(4-Methoxyphenyl)-N-methyl-N-phenylurea #
    • F1243-0141
    • Urea, 1-(4-methoxyphenyl)-3-methyl-3-phenyl-
    • Urea, N-(4-methoxyphenyl)-N-methyl-N-phenyl-
    • 59849-55-7
    • Inchi: 1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18)
    • InChI Key: SRUJTAZCYYQAQC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)NC(N(C)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 256.12128
  • Monoisotopic Mass: 256.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • PSA: 41.57
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